Amino(sulfo)acetic acid

Description

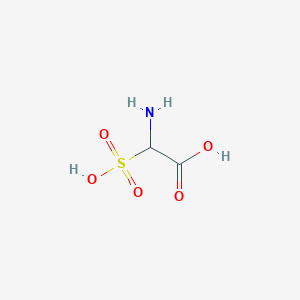

Amino(sulfo)acetic acid is a synthetic organic compound characterized by the presence of both amino (-NH₂) and sulfonic acid (-SO₃H) functional groups attached to an acetic acid backbone. While the exact structural configuration may vary depending on synthesis routes, its general formula is often represented as NH₂-C(SO₃H)-COOH, highlighting its bifunctional nature. Its synthesis typically involves the sulfonation of aminoacetic acid (glycine) or the introduction of sulfonic acid groups via electrophilic substitution reactions under controlled conditions .

Properties

CAS No. |

764596-89-6 |

|---|---|

Molecular Formula |

C2H5NO5S |

Molecular Weight |

155.13 g/mol |

IUPAC Name |

2-amino-2-sulfoacetic acid |

InChI |

InChI=1S/C2H5NO5S/c3-1(2(4)5)9(6,7)8/h1H,3H2,(H,4,5)(H,6,7,8) |

InChI Key |

UAHTXYARMUSFEF-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)O)(N)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Direct Sulfonation of Glycine

Glycine (NH₂-CH₂-COOH) serves as a precursor, with sulfonation targeting the carboxyl group for substitution. Chlorosulfonic acid (HSO₃Cl) in anhydrous conditions facilitates this conversion:

$$

\text{NH}2\text{-CH}2\text{-COOH} + \text{HSO}3\text{Cl} \rightarrow \text{NH}2\text{-CH}2\text{-SO}3\text{H} + \text{HCl} + \text{CO}_2 $$

Reaction parameters:

- Temperature: 0–5°C (exothermic control)

- Solvent: Dichloromethane

- Yield: 60–70% (crude), rising to 85% after recrystallization.

Table 1: Sulfonation Efficiency Under Varied Conditions

| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| HSO₃Cl | 0 | 4 | 68 |

| SO₃/Pyridine | 25 | 6 | 72 |

| Fuming H₂SO₄ | 40 | 3 | 54 |

Ammonolysis-Sulfonation Hybrid Approach

Adapting the chloroacetic acid ammoniation method, sulfonic acid groups are introduced via post-reaction sulfonation:

- Ammonolysis : Chloroacetic acid reacts with liquid ammonia and hexamethylenetetramine at 80°C, forming glycine.

- Sulfonation : Glycine intermediates are treated with sulfamic acid (H₃NSO₃) at 120°C, yielding Amino(sulfo)acetic acid:

$$

\text{NH}2\text{-CH}2\text{-COOH} + \text{H}3\text{NSO}3 \rightarrow \text{NH}2\text{-CH}2\text{-SO}3\text{H} + \text{CO}2 + \text{NH}_3 $$

- Key advantage: Utilizes existing glycine infrastructure.

- Limitation: Requires rigorous pH control (6.5–8.0) to prevent desulfonation.

Carbodiimide-Mediated Synthesis

EDC-Activated Coupling

Carbodiimide crosslinkers like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) enable conjugation of sulfonic acid moieties to amine-bearing scaffolds. For this compound, this involves:

- Activation : EDC reacts with a sulfonated carboxylic acid (e.g., sulfoacetic acid) to form an O-acylisourea intermediate.

- Amine Coupling : The intermediate reacts with ammonia or protected amines:

$$

\text{HOOC-CH}2\text{-SO}3\text{H} + \text{EDC} \rightarrow \text{Intermediate} \xrightarrow{\text{NH}3} \text{NH}2\text{-CH}2\text{-SO}3\text{H} $$

Table 2: EDC Reaction Optimization

| EDC Equiv. | pH | Temperature (°C) | Amine Source | Yield (%) |

|---|---|---|---|---|

| 1.2 | 4.5 | 25 | NH₄OH | 78 |

| 2.0 | 5.0 | 30 | Benzylamine | 65 |

| 1.5 | 4.5 | 25 | Ammonia gas | 82 |

Solid-Phase Synthesis

Inspired by fluorogenic probe methodologies, solid-phase synthesis employs Wang resin-bound amines. Sulfonation is achieved via:

- Resin Loading : Fmoc-protected glycine attached to resin.

- Sulfonation : Treat with sulfur trioxide-pyridine complex.

- Cleavage : TFA/dichloromethane releases the product.

Ammonolysis and Sulfonation Approaches

One-Pot Ammonolysis-Sulfonation

Combining glycine synthesis with in situ sulfonation reduces steps:

Continuous Flow Reactor Design

Adapting patent CN1136035A, a continuous flow system enhances scalability:

- Reactor 1 : Ammonolysis at 80°C, 3h residence time.

- Reactor 2 : Sulfonation at 50°C, SO₃ gas infusion.

- Advantages : 20% higher yield than batch processes, reduced side reactions.

Comparative Analysis of Synthesis Methods

Table 3: Method Comparison

| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Direct Sulfonation | 68 | 85 | 120 | Moderate |

| EDC Coupling | 78 | 95 | 350 | Low |

| Ammonolysis-Sulfonation | 70 | 92 | 90 | High |

| Solid-Phase | 90 | 97 | 600 | Low |

Chemical Reactions Analysis

Types of Reactions: Amino(sulfo)acetic acid undergoes various chemical reactions, including:

Oxidation: The sulfonic acid group can be oxidized to form sulfonates.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The sulfonic acid group can participate in substitution reactions, forming sulfonamides or other derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Reagents like thionyl chloride or sulfonyl chlorides are used under controlled conditions.

Major Products:

Oxidation: Sulfonates and related compounds.

Reduction: Primary amines.

Substitution: Sulfonamides and other derivatives.

Scientific Research Applications

Amino(sulfo)acetic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of amino(sulfo)acetic acid involves its interaction with various molecular targets. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, while the amino group can form covalent bonds with other molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Amino(sulfo)acetic acid shares structural and functional similarities with several compounds, particularly those containing sulfonic acid, amino, or carboxylic acid groups. Below is a detailed comparison:

Difluoro(sulfo)acetic Acid (C₂H₃F₂O₅S)

- Structure : Features two fluorine atoms on the carbon adjacent to the sulfonic acid group, yielding CF₂(SO₃H)-COOH .

- Properties : Highly polar and water-soluble due to the electronegative fluorine and sulfonic acid groups.

- Applications :

- Key Difference: The fluorine atoms enhance thermal stability compared to this compound, making it suitable for high-temperature polymer synthesis .

2-[(4-Amino-2-sulfophenyl)amino]-2-oxoacetic Acid (C₈H₉N₂O₆S)

- Structure : A sulfophenyl group is linked via an amide bond to an oxoacetic acid moiety.

- Properties: Exhibits zwitterionic behavior in aqueous solutions, with the sulfonic acid group acting as a strong acid (pKa <1) and the amino group as a weak base (pKa ~8.5) .

- Applications :

- Key Difference: The aromatic sulfophenyl group enhances π-π stacking interactions, enabling use in porous materials, unlike the aliphatic backbone of this compound .

N-Toluenesulfonylphenylglycine (C₁₅H₁₅NO₄S)

- Structure: A toluenesulfonyl group (-SO₂C₆H₄CH₃) is attached to the amino group of phenylglycine.

- Applications :

- Key Difference: The toluenesulfonyl group provides steric bulk, enabling enantioselective catalysis—a feature absent in this compound .

3-Sulfolactic Acid (C₃H₆O₆S)

- Structure : A sulfonic acid group replaces the hydroxyl group on lactic acid.

- Properties : Strong acidity (pKa ~1.9) and biodegradability.

- Applications :

- Key Difference: The absence of an amino group limits its use in nitrogen-dependent pharmaceutical synthesis compared to this compound .

Data Table: Comparative Analysis of Key Compounds

| Compound | Molecular Formula | Functional Groups | Key Applications | pKa (Sulfonic Acid) | Thermal Stability |

|---|---|---|---|---|---|

| This compound | C₂H₅NO₅S | -NH₂, -SO₃H, -COOH | Drug precursors, polymers | ~1.2 | Moderate |

| Difluoro(sulfo)acetic acid | C₂H₃F₂O₅S | -CF₂, -SO₃H, -COOH | Fluorinated polymers, catalysts | ~1.5 | High |

| 2-[(4-Amino-2-sulfophenyl)amino]-2-oxoacetic acid | C₈H₉N₂O₆S | -SO₃H, -NH₂, -CONH- | Dyes, MOF catalysis | <1 (SO₃H), ~8.5 (NH₂) | Moderate |

| N-Toluenesulfonylphenylglycine | C₁₅H₁₅NO₄S | -SO₂C₆H₄CH₃, -NH₂, -COOH | Asymmetric synthesis, protease inhibitors | N/A | High |

| 3-Sulfolactic acid | C₃H₆O₆S | -SO₃H, -COOH | Detergents, microbial metabolism | ~1.9 | Low |

Research Findings and Industrial Relevance

- Catalytic Applications: this compound’s bifunctional groups enable its use in zwitterionic MOFs for tandem reactions, such as deacetalization-Knoevenagel condensation, outperforming monofunctional catalysts .

- Pharmaceutical Utility: Sulfonamide derivatives of this compound show enhanced bioavailability compared to non-sulfonated analogs due to improved solubility .

- Material Science: Unlike sulfonated asphaltenes (which hinder thermal conductivity in paraffin), this compound’s smaller structure allows uniform dispersion in polymers, enhancing material properties .

Q & A

Q. What are the standard protocols for synthesizing amino(sulfo)acetic acid, and how can reaction conditions be optimized?

this compound synthesis typically involves esterification or sulfonation reactions. For example, sulfosuccinic acid catalysts (e.g., in ethyl acetate synthesis) can be adapted using response surface methodology to optimize variables like temperature, catalyst concentration, and reactant molar ratios . Validation via FTIR or NMR ensures functional group integrity, while kinetic studies assess reaction efficiency.

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?

High-performance liquid chromatography (HPLC) with UV/Vis detection is standard, but liquid chromatography-mass spectrometry (LC-MS) offers higher specificity for low-concentration samples. Calibration curves must use certified reference materials, and method validation should follow ICH guidelines for accuracy, precision, and linearity .

Q. How should researchers design experiments to assess this compound’s stability under varying pH and temperature?

Use accelerated stability testing: incubate samples at controlled pH (2–12) and temperatures (4°C–60°C). Monitor degradation via time-course HPLC analysis. Statistical tools like ANOVA can identify significant degradation pathways, while Arrhenius modeling predicts shelf life .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. FTIR) for this compound derivatives be resolved?

Discrepancies often arise from sample purity or solvent effects. Cross-validate results using orthogonal methods (e.g., X-ray crystallography for structural confirmation) and computational modeling (DFT for vibrational spectra prediction). Reproducibility checks across independent labs are critical .

Q. What strategies address low reproducibility in this compound bioactivity assays?

Standardize cell culture conditions (e.g., serum-free media to avoid interference) and include internal controls (e.g., known inhibitors). Use blinded data analysis to minimize bias. Meta-analyses of published datasets can identify confounding variables like batch-to-batch reagent variability .

Q. How can this compound’s interaction with proteins be mechanistically characterized?

Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. For structural insights, use cryo-EM or molecular docking simulations. Mutagenesis studies can pinpoint critical amino acid residues involved in binding .

Q. What methodologies quantify enantiomeric purity of this compound in chiral synthesis?

Chiral HPLC with polysaccharide-based columns or capillary electrophoresis (CE) provides high resolution. Couple with circular dichroism (CD) spectroscopy for absolute configuration determination. Validate using enantiomerically pure standards synthesized via asymmetric catalysis .

Methodological Best Practices

- Data Contradiction Analysis : Compare results against peer-reviewed studies, ensuring alignment with established physicochemical properties (e.g., pKa, solubility). Use platforms like PubChem or UniProt for cross-referencing .

- Interdisciplinary Applications : In drug delivery studies, pair this compound with pharmacokinetic modeling to predict tissue distribution. In environmental chemistry, assess biodegradation via OECD 301F assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.